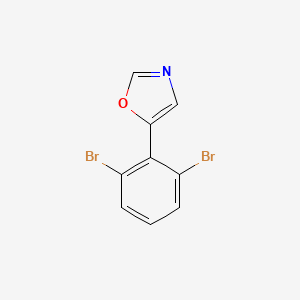

5-(2,6-dibromophenyl)oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

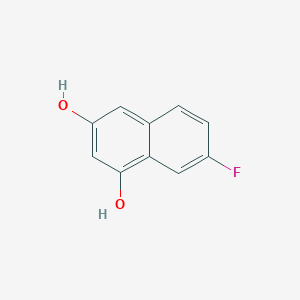

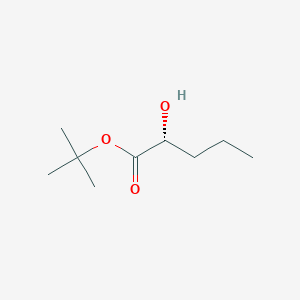

5-(2,6-dibromophenyl)oxazole, also known as DBPO, is a heterocyclic compound with the molecular formula C9H5Br2NO and a molecular weight of 302.95 g/mol . It has been studied for its potential applications in various fields.

Synthesis Analysis

Oxazole compounds, including 5-(2,6-dibromophenyl)oxazole, can be synthesized using the van Leusen Oxazole Synthesis . This method is based on tosylmethylisocyanides (TosMICs) and is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .

Molecular Structure Analysis

The InChI code for 5-(2,6-dibromophenyl)oxazole is 1S/C9H5Br2NO/c10-6-2-1-3-7(11)9(6)8-4-12-5-13-8/h1-5H . This indicates that the molecule contains a five-membered heterocyclic ring with one nitrogen atom and one oxygen atom .

Chemical Reactions Analysis

Oxazole compounds, including 5-(2,6-dibromophenyl)oxazole, are present in various chemical reactions . They are often used as intermediates in the synthesis of new chemical entities .

Physical And Chemical Properties Analysis

5-(2,6-dibromophenyl)oxazole is a solid at room temperature . The storage temperature is 2-8°C .

科学的研究の応用

Magnetic Nanocatalysts in Organic Synthesis

5-(2,6-dibromophenyl)oxazole has been utilized in the development of magnetic nanocatalysts for organic synthesis. These catalysts are significant due to their high stability and ease of separation from reaction mixtures using an external magnet. They have revolutionized the synthesis of oxazole derivatives, which are crucial in pharmaceutical chemistry .

Biological Activities and Drug Discovery

Oxazole derivatives, including 5-(2,6-dibromophenyl)oxazole, exhibit a broad range of pharmacological properties. They have been extensively studied for their antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. This makes them valuable intermediates in the synthesis of new chemical entities for medicinal applications .

Antibacterial Agents

Specific derivatives of 5-(2,6-dibromophenyl)oxazole have been synthesized and examined for their antibacterial potential against various strains such as S. aureus, S. pyogenes, P. aeruginosa, E. coli, and others. The substitution patterns in these derivatives play a pivotal role in their biological activity .

Anticancer Research

The structural motif of 5-(2,6-dibromophenyl)oxazole is found in compounds that have shown promise as anticancer agents. Research into these derivatives is ongoing, with the aim of understanding their mechanisms of action and improving their efficacy in cancer treatment .

Anti-inflammatory Applications

Derivatives of 5-(2,6-dibromophenyl)oxazole have been identified with anti-inflammatory properties. These compounds are being explored for their potential use in treating chronic inflammatory diseases, contributing to the field of anti-inflammatory drugs .

Material Science

In material science, 5-(2,6-dibromophenyl)oxazole can be used as a precursor for the synthesis of complex molecules. Its bromine groups make it a versatile building block for creating new materials with desired properties .

Safety and Hazards

将来の方向性

Oxazole-based molecules, including 5-(2,6-dibromophenyl)oxazole, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . They are becoming a significant heterocyclic nucleus in the field of medicinal chemistry due to their broad biological activities . Therefore, the future direction in this field is likely to involve further exploration of the potential applications of these compounds in medicine .

作用機序

Target of Action

Oxazole derivatives have been known to exhibit a wide spectrum of biological activities, which suggests that they may interact with multiple targets .

Mode of Action

Oxazole derivatives have been reported to exhibit antibacterial and antifungal activities . This suggests that 5-(2,6-dibromophenyl)oxazole may interact with its targets in a way that inhibits the growth of bacteria and fungi.

Biochemical Pathways

Given the reported biological activities of oxazole derivatives, it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and proliferation of bacteria and fungi .

Result of Action

Based on the reported biological activities of oxazole derivatives, it can be inferred that this compound may exert antibacterial and antifungal effects .

特性

IUPAC Name |

5-(2,6-dibromophenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NO/c10-6-2-1-3-7(11)9(6)8-4-12-5-13-8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPAFSHLLSKMOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C2=CN=CO2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,6-Dibromophenyl)oxazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(t-Butoxy)carbonyl][(4-methoxyphenyl)methyl]amino}propanoic acid](/img/structure/B6356259.png)

![3-{[(t-Butoxy)carbonyl][(2-methoxyphenyl)methyl]amino}propanoic acid](/img/structure/B6356267.png)

![2-[4-(Trifluoromethoxy)phenyl]furan](/img/structure/B6356282.png)